molecular formula C21H25ClN4O2 B2380182 N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-84-3

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2380182
CAS No.: 1049509-84-3
M. Wt: 400.91
InChI Key: XNNVPIDFWSNMSN-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylpiperazine moiety, and an oxalamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with a suitable aldehyde or ketone to form the phenylpiperazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the phenylpiperazine intermediate.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-chlorophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and the presence of both chlorophenyl and phenylpiperazine moieties make it a versatile compound for various applications.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2/c22-18-9-4-5-10-19(18)24-21(28)20(27)23-11-6-12-25-13-15-26(16-14-25)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNVPIDFWSNMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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